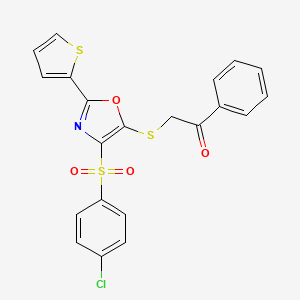

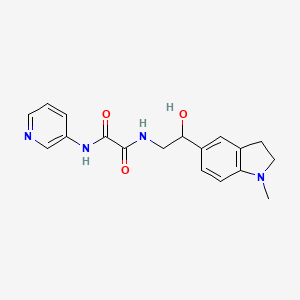

![molecular formula C20H12ClF5N2O2 B2885035 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 339024-18-9](/img/structure/B2885035.png)

5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide” is a derivative of trifluoromethylpyridine (TFMP) . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .

Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .

Chemical Reactions Analysis

The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .

Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Aplicaciones Científicas De Investigación

NF-κB and AP-1 Gene Expression Inhibition

A study by Palanki et al. (2000) explored the structure-activity relationship of compounds similar to the one , targeting NF-κB and AP-1 transcription factors. This research is significant as these factors are crucial in inflammatory and immune responses. The study found that specific structural modifications could enhance cell-based activity and gastrointestinal permeability, indicating potential therapeutic applications in targeting these transcription pathways (Palanki et al., 2000).

Anticonvulsant Enaminones

Kubicki et al. (2000) examined the crystal structures of anticonvulsant enaminones, including derivatives that structurally resemble the compound . Their findings contribute to the understanding of the structural bases for anticonvulsant activity, potentially guiding the development of new treatments for epilepsy and related conditions (Kubicki et al., 2000).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified compounds structurally related to 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide as potent inhibitors of Glycine Transporter 1 (GlyT1). Such inhibition has implications in treating disorders like schizophrenia, suggesting therapeutic potential in neuropsychiatric conditions (Yamamoto et al., 2016).

Antitubercular and Antibacterial Activities

Bodige et al. (2020) synthesized derivatives related to this compound and tested them for antitubercular and antibacterial activities. Some derivatives showed more potency than reference drugs, indicating potential applications in treating tuberculosis and bacterial infections (Bodige et al., 2020).

Antipathogenic Activity

Limban et al. (2011) investigated the antipathogenic activity of thiourea derivatives structurally similar to the compound . They found significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, particularly in biofilm form, indicating potential in developing new antimicrobial agents (Limban et al., 2011).

Mecanismo De Acción

Mode of Action

The presence of a trifluoromethyl group (-cf3) attached to a tertiary stereogenic center in a hetero aliphatic ring could potentially improve drug potency toward certain enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The compound’s structure suggests it could participate in electronically divergent processes with a metal catalyst in a Suzuki–Miyaura (SM) coupling reaction .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interaction with various receptors or enzymes, it could have diverse effects at the molecular and cellular levels .

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClF5N2O2/c21-15-7-12(18(29)27-17-5-4-14(22)8-16(17)23)10-28(19(15)30)9-11-2-1-3-13(6-11)20(24,25)26/h1-8,10H,9H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYPUSKCWUXTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClF5N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B2884955.png)

![(2R,3S,4R)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2884959.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884961.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2884964.png)

![2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide](/img/structure/B2884973.png)

![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)